SMPT

Catalog No.
S581896
CAS No.
112241-19-7
M.F
C18H16N2O4S2
M. Wt
388.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SMPT

CAS Number

112241-19-7

Product Name

SMPT

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-[1-(pyridin-2-yldisulfanyl)ethyl]benzoate

Molecular Formula

C18H16N2O4S2

Molecular Weight

388.5 g/mol

InChI

InChI=1S/C18H16N2O4S2/c1-12(25-26-15-4-2-3-11-19-15)13-5-7-14(8-6-13)18(23)24-20-16(21)9-10-17(20)22/h2-8,11-12H,9-10H2,1H3

InChI Key

GKSPIZSKQWTXQG-UHFFFAOYSA-N

SMILES

Array

Synonyms

4-succinimidyloxycarbonyl-alpha-methyl-alpha(2-pyridyldithio)toluene, SMPT

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O)SSC3=CC=CC=N3

The exact mass of the compound 4-Succinimidyloxycarbonyl-alpha-methyl-alpha(2-pyridyldithio)toluene is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Imides - Succinimides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

SMPT (4-succinimidyloxycarbonyl-alpha-methyl-alpha(2-pyridyldithio)toluene) is a premium heterobifunctional crosslinker utilized primarily in the synthesis of antibody-drug conjugates (ADCs) and targeted immunotoxins . It features an amine-reactive N-hydroxysuccinimide (NHS) ester and a sulfhydryl-reactive pyridyldithiol group, enabling the covalent linkage of proteins to cytotoxic payloads . The defining procurement advantage of SMPT over standard linkers is its sterically hindered disulfide bond, which is shielded by an adjacent methyl group and a benzene ring [1]. This specific steric bulk fundamentally reduces the compound's susceptibility to premature reduction by thiolate anions in circulation, making it an essential raw material for applications requiring prolonged conjugate half-life without sacrificing ultimate intracellular cleavability [1].

Substituting SMPT with standard, unhindered disulfide linkers such as SPDP or 2-iminothiolane (2-IT) critically compromises the systemic integrity of the resulting bioconjugate [1]. Unhindered disulfides are highly susceptible to premature cleavage by endogenous thiols in the bloodstream, leading to the rapid release of the free payload before it reaches the target cell, thereby increasing off-target toxicity [1]. Furthermore, while water-soluble variants like Sulfo-LC-SMPT offer easier aqueous handling, their extended spacer arms reduce the steric protection around the disulfide bond, resulting in lower in vivo stability compared to the parent SMPT molecule . For procurement scenarios where maximum conjugate half-life and controlled payload release are the primary performance metrics, generic unhindered or extended-chain substitutes are not functionally interchangeable with SMPT [1].

In Vivo Circulation Stability and Conjugate Half-Life

The steric hindrance provided by the methyl and benzene groups in SMPT significantly extends the circulation time of immunotoxins compared to standard unhindered linkers. In murine models, conjugates prepared with SMPT demonstrated a 50% breakdown rate at 48 hours post-injection, whereas conjugates linked via 2-iminothiolane (2-IT) reached equivalent 50% breakdown in just 8 hours [1]. Furthermore, at the 48-hour mark, 10% of the injected SMPT-linked dose remained intact in the bloodstream, compared to a mere 1.5% for the 2-IT baseline [1].

Evidence DimensionTime to 50% in vivo conjugate breakdown
Target Compound Data48 hours (SMPT)
Comparator Or Baseline8 hours (2-IT)
Quantified Difference6-fold increase in the half-life of the intact conjugate
ConditionsIntravenous injection of monoclonal anti-Thy-1.1 antibody linked to ricin A-chain in murine models

This massive increase in circulation stability ensures that a much higher fraction of the procured ADC reaches the target tissue, directly lowering the required therapeutic dose and minimizing systemic toxicity.

Formulation Control Over Stimuli-Responsive Release Rates

Beyond ADCs, SMPT is utilized to cap mesoporous silica nanoparticles (MSNs) to regulate the release kinetics of encapsulated cargo. The bulky substituents on the SMPT disulfide bond provide a higher degree of steric hindrance than the ethyl substituent of SPDP or the benzyl substituent of SPT [1]. When exposed to the reducing agent dithiothreitol (DTT), MSNs functionalized with SMPT exhibited a significantly slower, more controlled release of the model drug compared to the rapid, uncontrolled burst release seen with SPDP-functionalized MSNs[1].

Evidence DimensionSteric hindrance and cargo release rate
Target Compound DataControlled, slow release dictated by methyl and benzyl steric bulk
Comparator Or BaselineRapid, burst release (SPDP, ethyl substituent)
Quantified DifferenceSignificant reduction in DTT-induced cleavage rate, allowing tunable release kinetics
ConditionsDTT-triggered release of dye/drug from mesoporous silica nanoparticles

Allows material scientists to precisely tune the degradation and release profile of smart nanocarriers by selecting a linker with specific steric constraints, improving formulation predictability.

Retention of Intracellular Cleavability and Cytotoxicity

A critical concern when selecting a stabilized linker is whether the steric hindrance will prevent necessary cleavage once inside the target cell. Despite its resistance to extracellular reduction, SMPT maintains full intracellular cleavability. Clonogenic assays demonstrated that immunotoxins prepared with SMPT inhibited protein synthesis and killed target cells just as effectively as those prepared with unhindered SPDP or 2-IT, with fewer than 0.01% of target lymphoma cells surviving exposure to high concentrations [1]. The steric hindrance protects the bond in the blood but successfully yields to the highly reducing environment of the endosome/lysosome [1].

Evidence DimensionIn vitro cytotoxicity (cell survival rate)
Target Compound Data<0.01% survival at high concentrations
Comparator Or Baseline<0.01% survival (SPDP and 2-IT)
Quantified DifferenceIdentical cytotoxic efficacy (0% loss in potency)
ConditionsAKR-A/2 lymphoma cells exposed to OX7-abrin A-chain immunotoxins in vitro

Validates that the procurement of SMPT provides the benefit of extracellular stability without compromising the essential intracellular release of the cytotoxic payload.

Synthesis of Long-Circulating Antibody-Drug Conjugates (ADCs)

Because SMPT prevents premature payload release in the bloodstream, it is the optimal crosslinker for ADCs targeting solid tumors, where the conjugate must circulate for extended periods to achieve sufficient tissue penetration before internalization [1].

Development of Stimuli-Responsive Nanocarriers

SMPT is highly effective as a capping agent for mesoporous silica or polymeric nanoparticles. Its specific steric bulk allows formulators to precisely tune the release rate of encapsulated drugs in reducing environments, avoiding the burst-release issues common with unhindered linkers like SPDP [2].

Preparation of Stable Protein-Protein Conjugates for In Vivo Diagnostics

For diagnostic applications requiring the in vivo tracking of protein complexes, SMPT ensures that the labeled complex remains intact during systemic circulation, significantly reducing background noise caused by dissociated probes that occurs with standard unhindered linkers[1].

XLogP3

2.6

Hydrogen Bond Acceptor Count

7

Exact Mass

388.05514934 Da

Monoisotopic Mass

388.05514934 Da

Heavy Atom Count

26

Dates

Last modified: 08-15-2023

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